9-Defluoro-9-(4-methyl-1-piperazinyl) Levofloxacin
描述
“9-Defluoro-9-(4-methyl-1-piperazinyl) Levofloxacin” is a compound with the molecular formula C23H31N5O4 and a molecular weight of 441.523 . It is also known as 9-Desfluoro levofloxacin or Defluoro Levofloxacin. It is an impurity found in the antibiotic medication Levofloxacin.
Molecular Structure Analysis
The molecular structure of “9-Defluoro-9-(4-methyl-1-piperazinyl) Levofloxacin” is represented by the formula C23H31N5O4 . The exact structure would require more detailed analysis or experimental data.科学研究应用
Quantitative Analysis in Human Plasma
Levofloxacin, including its specific form 9-Defluoro-9-(4-methyl-1-piperazinyl), has been the subject of research for its analysis in human plasma. A study developed and validated a densitometric HPTLC method for this purpose, highlighting its significance in monitoring drug levels in clinical settings (Namur, Cariño, & González-de la Parra, 2008).
Synthesis and Purification
Another research area involves the synthesis and purification of Levofloxacin hemihydrates. Investigations have focused on efficient, environmentally-friendly methods for synthesizing and purifying Levofloxacin, emphasizing the need for inexpensive and non-toxic mediums for industrial-scale production (Bagherpoor, Hosseini, & Golmohammadi, 2014).
Formulation and Nanoparticle Delivery
Research on Levofloxacin also includes its formulation into nanoparticles for targeted drug delivery. Studies have formulated sodium alginate nanospheres containing Levofloxacin, exploring its potential for localized treatment of infections with enhanced therapeutic efficacy (Balaji, Raghunathan, & Revathy, 2015).
Pharmacokinetics in Animals
The pharmacokinetics of Levofloxacin have been extensively studied in various animal species. These studies provide valuable insights into the drug's metabolism and distribution in different biological systems, which is crucial for its application in veterinary medicine as well as understanding its effects in humans (Dumka & Srivastava, 2007).
属性
IUPAC Name |
(2S)-2-methyl-6,7-bis(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N5O4/c1-15-14-32-22-19-16(21(29)17(23(30)31)13-28(15)19)12-18(26-8-4-24(2)5-9-26)20(22)27-10-6-25(3)7-11-27/h12-13,15H,4-11,14H2,1-3H3,(H,30,31)/t15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWSLQLSKDDWMBP-HNNXBMFYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)N5CCN(CC5)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)N5CCN(CC5)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70747435 | |
Record name | (3S)-3-Methyl-9,10-bis(4-methylpiperazin-1-yl)-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70747435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
441.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-Defluoro-9-(4-methyl-1-piperazinyl) Levofloxacin | |
CAS RN |
1329833-82-0 | |
Record name | (3S)-3-Methyl-9,10-bis(4-methylpiperazin-1-yl)-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70747435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。